molecular formula C10H10N2O B1667964 4-Ethoxyquinazoline CAS No. 16347-96-9

4-Ethoxyquinazoline

Cat. No. B1667964
CAS RN: 16347-96-9
M. Wt: 174.2 g/mol
InChI Key: KHYIWRGNPLBXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BtGH84 Activator I is an activator of BtGH84. It is the first experimentally discovered small molecule activator of a glycoside hydrolase.

Scientific Research Applications

  • Anticancer Properties and Apoptosis Induction : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-Ethoxyquinazoline, was identified as an anticancer clinical candidate due to its potent apoptosis-inducing properties and efficacy in cancer models, highlighting the potential of such compounds in cancer therapy (Sirisoma et al., 2009).

  • Antioxidant Usage in Animal Feed : Ethoxyquin, another derivative, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Although it is not used in human food, it can transfer to food products of animal origin (Blaszczyk et al., 2013).

  • DNA Damage Assessment : Studies have shown that Ethoxyquin can induce DNA damage in human lymphocytes, emphasizing the need for further evaluation of its safety (Blaszczyk, 2006).

  • Development of Kinase Inhibitors : 4-Aminoquinazoline derivatives are used in developing specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases, with applications in treating various cancers (Das & Hong, 2019).

  • Anticonvulsant and Antimicrobial Activities : Some thioxoquinazolinone derivatives, structurally related to 4-Ethoxyquinazoline, have shown potential anticonvulsant and antimicrobial activities, indicating their usefulness in developing new therapeutic agents (Rajasekaran et al., 2013).

  • Tubulin-Polymerization Inhibitors : Certain derivatives have been found to be potent inhibitors of tubulin polymerization, targeting the colchicine site, which could be useful in cancer treatment (Wang et al., 2014).

properties

CAS RN

16347-96-9

Product Name

4-Ethoxyquinazoline

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

4-ethoxyquinazoline

InChI

InChI=1S/C10H10N2O/c1-2-13-10-8-5-3-4-6-9(8)11-7-12-10/h3-7H,2H2,1H3

InChI Key

KHYIWRGNPLBXDS-UHFFFAOYSA-N

SMILES

CCOC1=NC=NC2=CC=CC=C21

Canonical SMILES

CCOC1=NC=NC2=CC=CC=C21

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BtGH84 Activator I;  Bt-GH-84 Activator I;  BtGH-84 Activator I;  4 EtOQz;  4-EtOQz;  4EtOQz;  Qz O Et;  Qz-O-Et;  QzOEt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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